Diphenylacetonitrile

Catalog No.
S772687
CAS No.
86-29-3
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylacetonitrile

CAS Number

86-29-3

Product Name

Diphenylacetonitrile

IUPAC Name

2,2-diphenylacetonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H

InChI Key

NEBPTMCRLHKPOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2

Solubility

0.00 M

Synonyms

α-Phenylbenzeneacetonitrile; Benzhydryl Cyanide; Dipan; Diphenatrile; Diphenyl-α-cyanomethane; Diphenylmethyl Cyanide; NSC 130268; NSC 884; α-Phenylbenzyl Cyanide; α-Phenylphenylacetonitrile;

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2

Diphenylacetonitrile, also known as benzhydryl cyanide or α-phenyl benzeneacetonitrile, is an organic compound with the chemical formula C14H11N. It is a white crystalline solid that is soluble in many organic solvents but insoluble in water [PubChem, National Institutes of Health, ]. While it has limited applications outside of research, diphenylacetonitrile finds use in several areas of scientific research, as detailed below:

Synthesis of Pharmaceuticals:

One of the primary applications of diphenylacetonitrile is as an intermediate in the synthesis of various pharmaceuticals, including:

  • Methadone: Diphenylacetonitrile is a key precursor in the synthesis of methadone, a synthetic opioid used for pain management and treatment of opioid dependence [Sigma-Aldrich, ].
  • Antispasmodics: Diphenylacetonitrile can also be used as a starting material for the synthesis of antispasmodic drugs, which are used to relax muscles and treat spasms [MP Biomedicals, ].

Organic Chemistry Research:

Diphenylacetonitrile's unique chemical properties make it a valuable tool in various organic chemistry research applications:

  • Reagent in Organic Reactions: Due to its reactive cyano group, diphenylacetonitrile can participate in various organic reactions, such as nucleophilic substitution and condensation reactions, allowing researchers to synthesize complex molecules [American Chemical Society, ].
  • Study of Reaction Mechanisms: The behavior of diphenylacetonitrile in different reactions can help researchers understand reaction mechanisms and develop new synthetic methods [Royal Society of Chemistry, ].

Analytical Chemistry:

Diphenylacetonitrile can be used in certain analytical chemistry applications, such as:

  • Quantitative Determination: Diphenylacetonitrile can be used in the quantitative determination of specific compounds, like 3-cyano-3,3-diphenylpropionic acid, through a specific reaction sequence [Sigma-Aldrich, ].

Diphenylacetonitrile, with the chemical formula C15H13NC_{15}H_{13}N and CAS number 86-29-3, is a white to creamy or faint yellow crystalline powder. It is soluble in solvents such as ethanol and ether. This compound is primarily synthesized through bromination and condensation of phenylacetonitrile. It serves as an important intermediate in the production of various active pharmaceutical ingredients, particularly those used in respiratory treatments and other therapeutic applications .

  • Alkylation Reactions: It can undergo alkylation using various alkyl halides in the presence of sodium amide. For instance, it reacts with 2-dimethylaminopropyl chloride to synthesize methadone, and with 1-morpholinyl-2-chloropropane to produce dextromoramide .
  • Mannich Reaction: This compound can be utilized in Mannich reactions, leading to the formation of various derivatives that are valuable in medicinal chemistry .
  • Reactions with Carbanions: The carbanion of diphenylacetonitrile can react with polyfluoroalkenes, producing addition-elimination products under specific catalytic conditions .

Several methods exist for synthesizing diphenylacetonitrile:

  • Dehydration of Amides: One effective method involves dehydrating the amide of diphenyl acetic acid using phosphorus oxychloride, yielding diphenylacetonitrile in good yields .
  • Phase Transfer Catalysis: Another method includes the reaction of diphenyl methyl bromide with aqueous sodium cyanide, facilitated by quaternary ammonium salts as phase transfer catalysts .
  • Bromination and Condensation: The compound can also be synthesized through bromination followed by condensation reactions involving phenylacetonitrile .

Diphenylacetonitrile finds diverse applications across various industries:

  • Pharmaceuticals: It is a key intermediate in the synthesis of several pharmaceutical compounds, including methadone, loperamide, and diphenoxylate, which are used for pain relief and treating gastrointestinal disorders .
  • Chemical Manufacturing: The compound is utilized to produce isocyanates, which are further processed into coatings, adhesives, and elastomers used in various industrial applications .

Research on diphenylacetonitrile has highlighted its interactions with various organic compounds. Notably, it has been studied for its reactivity with aromatic nitro compounds and epoxides, showcasing its versatility as a reagent in organic synthesis . These interactions can lead to the formation of complex molecules that may have additional biological or industrial significance.

Diphenylacetonitrile shares structural similarities with several other compounds. Here are some comparable compounds along with unique characteristics that set diphenylacetonitrile apart:

CompoundStructure TypeUnique Features
PhenylacetonitrileMonophenyl nitrileSimpler structure; less versatile than diphenyl derivative.
BenzonitrileMononuclear aromatic nitrilePrimarily used as a solvent; less biological activity.
DiphenylmethaneHydrocarbonLacks nitrile functionality; not used for pharmaceutical synthesis.
3-Cyano-3,3-diphenylpropionic acidCyano compoundMore complex; used in specific synthetic applications but less common than diphenylacetonitrile.

Diphenylacetonitrile's unique combination of two phenyl groups attached to a nitrile functional group enhances its reactivity and utility in synthetic organic chemistry compared to these similar compounds.

XLogP3

3.2

Melting Point

74.3 °C

UNII

QK4W106TKU

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (53.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (45.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

86-29-3

Wikipedia

Diphenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, .alpha.-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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